molecular formula C25H23N3O3 B2522363 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide CAS No. 920249-56-5

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide

Cat. No.: B2522363
CAS No.: 920249-56-5
M. Wt: 413.477
InChI Key: SCNFIBOKUPGMJG-UHFFFAOYSA-N
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Description

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a naphthamide group linked to a pyridazine ring through an ethoxyphenyl moiety. Pyridazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable diketone or ketoester.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyridazine derivative.

    Coupling with Naphthamide: The final step involves coupling the ethoxyphenyl-pyridazine intermediate with 1-naphthamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-ethylbenzenesulfonamide
  • N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzenesulfonamide

Uniqueness

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-2-30-20-12-10-19(11-13-20)23-14-15-24(28-27-23)31-17-16-26-25(29)22-9-5-7-18-6-3-4-8-21(18)22/h3-15H,2,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNFIBOKUPGMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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